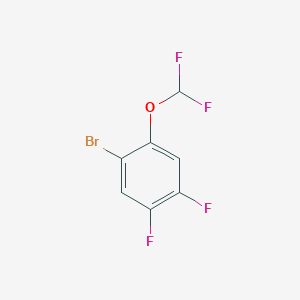
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene
Overview
Description
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is an organic compound with the molecular formula C7H3BrF4O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a benzene ring. It is a halogenated aromatic compound that finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene typically involves halogenation reactions. One common method is the bromination of 2-(difluoromethoxy)-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use similar reagents and conditions but are optimized for large-scale production.
Chemical Reactions Analysis
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amine derivative.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene is used in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets effectively.
Materials Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, which benefit from the unique electronic properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene depends on its application. In pharmaceuticals, the compound may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for biological targets. In agrochemicals, it may inhibit essential enzymes in pests, leading to their death .
Comparison with Similar Compounds
1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-(difluoromethoxy)benzene: Similar in structure but lacks the additional fluorine atoms, which can affect its reactivity and applications.
1-Bromo-2,3-difluorobenzene: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
The unique combination of bromine and multiple fluorine atoms in this compound imparts distinct electronic properties, making it valuable in specialized applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-4,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(9)5(10)2-6(3)13-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOOZEZKVMRMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1403826.png)
![2-(3-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
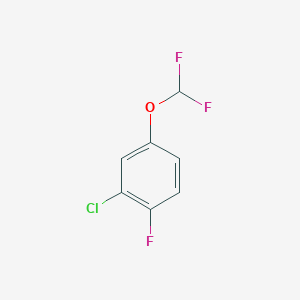
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)
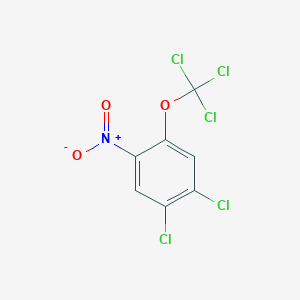
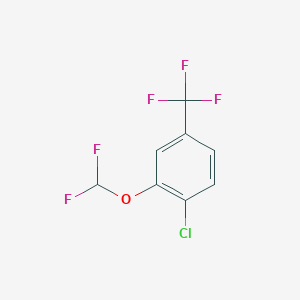

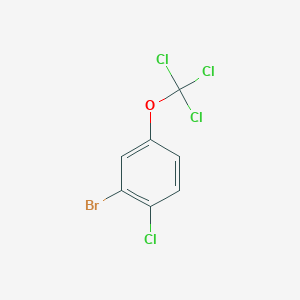

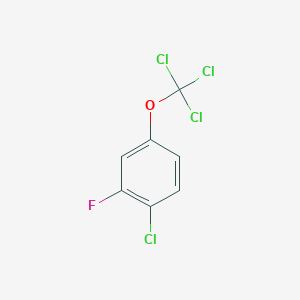
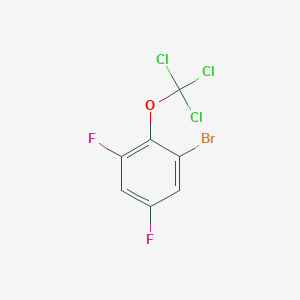
![1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1403844.png)
![1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403847.png)
